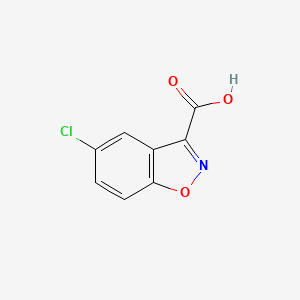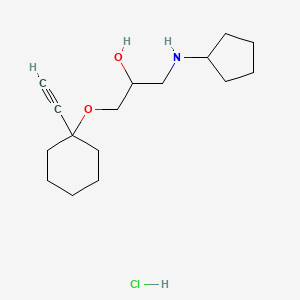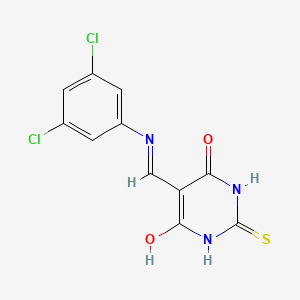![molecular formula C23H34N2O3 B2496265 3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide CAS No. 921809-79-2](/img/structure/B2496265.png)
3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex oxazepine derivatives, including compounds similar to the target molecule, often involves multicomponent reactions that can efficiently combine multiple reactants into a single product in one step. For instance, novel one-pot multicomponent reactions have been developed to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating good to excellent yields at ambient temperature (Shaabani et al., 2010). This approach highlights the efficiency and versatility of modern synthetic routes in creating complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of oxazepine derivatives reveals a nonplanar conformation with multiple fused rings, contributing to their unique photophysical properties. For example, a study on a related oxazapolyheterocycle demonstrated strong blue emission in dichloromethane, indicating the potential for applications in materials science, especially in the field of organic electronics (Petrovskii et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Petrovskii et al. (2017) discussed the synthesis, crystal structure, and photophysical properties of a novel oxazapolyheterocycle, showcasing the compound's strong blue emission in dichloromethane, indicative of potential applications in materials science or as a photophysical probe (Petrovskii et al., 2017).
Pharmacological Potential
- Shaabani et al. (2010) highlighted a one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing the versatility of these compounds in generating pharmacologically relevant structures with potential antimicrobial and anti-inflammatory applications (Shaabani et al., 2010).
Material Science and Catalysis
- Altmann et al. (2020) utilized a spirocyclic parabanic acid derivative of N,N-dimethylimidazole as a thermally latent, protected N-heterocyclic carbene in polymerizing anhydride-cured epoxide resins, indicating applications in materials science and catalysis (Altmann et al., 2020).
Agrochemical Applications
- Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, fungicides used in agriculture. This research underlines the potential of employing related benzoxazepine derivatives in developing advanced delivery systems for agrochemicals (Campos et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopentyl-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-16(2)14-25-19-11-10-18(13-20(19)28-15-23(3,4)22(25)27)24-21(26)12-9-17-7-5-6-8-17/h10-11,13,16-17H,5-9,12,14-15H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKRHJYPNHBEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)



![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)



![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)